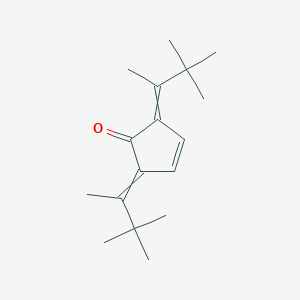
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is an organic compound with the molecular formula C19H28O It is characterized by a cyclopentene ring substituted with two 3,3-dimethylbutan-2-ylidene groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one typically involves the condensation of cyclopent-3-en-1-one with 3,3-dimethylbutan-2-one under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the ketone, leading to the formation of the enolate intermediate. This intermediate then undergoes nucleophilic addition to the cyclopent-3-en-1-one, followed by dehydration to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopenten-1-one, 2,5-bis(1,2,2-trimethylpropylidene)-, (E,E)-
- (3,3-dimethylbutan-2-ylidene)-l4-sulfanone
Uniqueness
2,5-Bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
142066-35-1 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
2,5-bis(3,3-dimethylbutan-2-ylidene)cyclopent-3-en-1-one |
InChI |
InChI=1S/C17H26O/c1-11(16(3,4)5)13-9-10-14(15(13)18)12(2)17(6,7)8/h9-10H,1-8H3 |
Clave InChI |
OUXVEKURDFXINP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC(=C(C)C(C)(C)C)C1=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





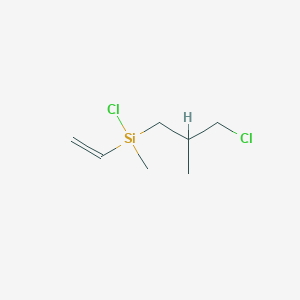
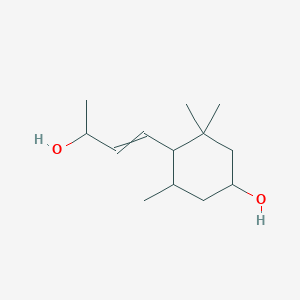
![2alpha-[(Isoindoline-2-yl)carbonyl]pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12556130.png)
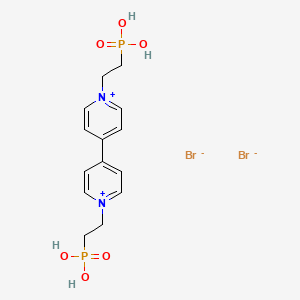

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
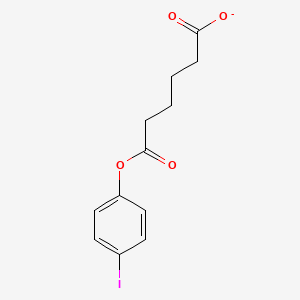
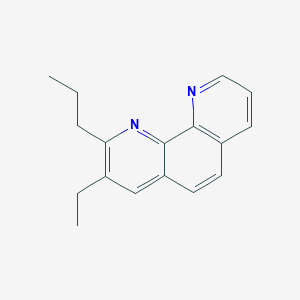
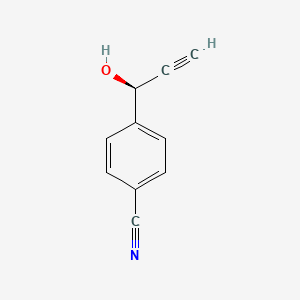
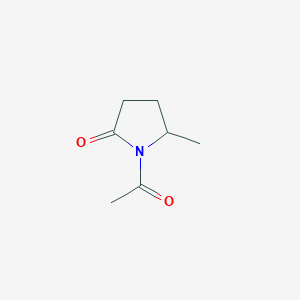
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
